3-Amino-N-(cyclopropylmethyl)propanamide
Description
3-Amino-N-(cyclopropylmethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a cyclopropylmethyl substituent on the nitrogen atom and a primary amine group at the β-position. The cyclopropylmethyl group is known to enhance metabolic stability and modulate lipophilicity, which can influence pharmacokinetic properties and target binding .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-N-(cyclopropylmethyl)propanamide |
InChI |
InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
AWRKVHKRYHQBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(cyclopropylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of beta-alanine with cyclopropylmethylamine under appropriate conditions. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of dendrimeric intermediates, which provide a one-pot reaction with friendly conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been explored as a greener route for the preparation of amides, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(cyclopropylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines. Substitution reactions can lead to various substituted amides .
Scientific Research Applications
3-Amino-N-(cyclopropylmethyl)propanamide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a precursor for peptides and other biologically active compoundsAdditionally, it is used in the industry for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of 3-Amino-N-(cyclopropylmethyl)propanamide with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic vs. Aliphatic Substituents: Fluorophenyl and methylphenyl derivatives (e.g., 3-amino-N-(3-fluorophenyl)propanamide) demonstrate that electron-withdrawing groups (e.g., fluorine) enhance enzyme substrate activity compared to electron-donating groups (e.g., methyl) . The cyclopropylmethyl group, being aliphatic and rigid, may reduce steric hindrance compared to aromatic substituents while maintaining metabolic resistance . Bulky substituents (e.g., tert-butylbenzyl in 7d) improve antimicrobial activity by enhancing hydrophobic interactions with bacterial membranes .
- Amine Group Positioning: β-amino propanamides (e.g., this compound) are critical for enzyme recognition, as seen in β-alanyl aminopeptidase substrates .
Analytical Performance
- Detection Sensitivity: 3-Amino-N-(3-fluorophenyl)propanamide generates 3-fluoroaniline, which has a lower detection limit (0.09 ppm) compared to aniline (0.24 ppm) from 3-amino-N-phenylpropanamide, making it superior for diagnostic applications .
Research Findings and Implications
Enzyme Substrate Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
